![molecular formula C17H20N2O3S B2559035 N-(3-cyanothiolan-3-yl)-8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide CAS No. 1355556-59-0](/img/structure/B2559035.png)
N-(3-cyanothiolan-3-yl)-8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide, commonly known as CT-3, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been extensively studied for its potential pharmacological properties, particularly in the field of pain management. The purpose of
Wirkmechanismus
The exact mechanism of action of CT-3 is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. Specifically, it has been shown to activate the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
CT-3 has been shown to exhibit a number of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and immunomodulatory effects. It has also been shown to have antioxidant properties, and may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CT-3 is its relatively low toxicity, which makes it a potentially useful compound for further research. However, one of the limitations of CT-3 is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on CT-3. One area of interest is the development of more soluble derivatives of CT-3, which may improve its potential as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of CT-3, as well as its potential applications in the treatment of various diseases and conditions. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of CT-3 in humans.
Synthesemethoden
CT-3 is synthesized through a multistep process that involves the condensation of ethyl acetoacetate with 3-cyanothiolan-3-ylamine, followed by cyclization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The resulting intermediate is then subjected to reduction with sodium borohydride, and the final product is obtained after acetylation with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
CT-3 has been extensively studied for its potential pharmacological properties, particularly in the field of pain management. It has been shown to exhibit analgesic effects in various animal models of pain, including thermal, mechanical, and chemical stimuli. It has also been studied for its anti-inflammatory properties, and has been shown to reduce inflammation in animal models of acute and chronic inflammation.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-8-ethoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-21-14-5-3-4-12-8-13(9-22-15(12)14)16(20)19-17(10-18)6-7-23-11-17/h3-5,13H,2,6-9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKZAVBVZCJZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC(C2)C(=O)NC3(CCSC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-8-ethoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.